molecular formula C3H5NaO2 B119230 Sodium propionate-3-13C CAS No. 158814-18-7

Sodium propionate-3-13C

Cat. No. B119230
M. Wt: 97.05 g/mol
InChI Key: JXKPEJDQGNYQSM-YTBWXGASSA-M
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Patent
US06699894B1

Procedure details

p-Fluorobenzaldehyde (200 g, 1.61 mol), propionic anhydride (3.5 g, 2.42 mol) and sodium propionate (155 g, 1.61 mol) are mixed in a one liter three-necked flask which had been flushed with nitrogen. The flask is heated gradually in an oil-bath to 140° C. After 20 hours, the flask is cooled to 100° C. and poured into 8 l of water. The precipitate is dissolved by adding potassium hydroxide (302 g) in 2 l of water. The aqueous solution is extracted with ether, and the ether extracts are washed with potassium hydroxide solution. The combined aqueous layers are filtered, are acidified with concentrated HCl, and are filtered. The collected solid, p-fluoro-α-methylcinnamic acid, is washed with water, and is dried and used as obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:14]C(=O)CC)(=[O:13])[CH2:11][CH3:12].C([O-])(=O)CC.[Na+]>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:11]([CH3:12])[C:10]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
155 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the flask is cooled to 100° C.
ADDITION
Type
ADDITION
Details
poured into 8 l of water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved
ADDITION
Type
ADDITION
Details
by adding potassium hydroxide (302 g) in 2 l of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ether
WASH
Type
WASH
Details
the ether extracts are washed with potassium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The combined aqueous layers are filtered
FILTRATION
Type
FILTRATION
Details
are filtered
WASH
Type
WASH
Details
The collected solid, p-fluoro-α-methylcinnamic acid, is washed with water
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
as obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
FC1=CC=C(C=C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.